N-(3-bromo-4-oxocyclohexyl)acetamide

Catalog No.
S839955
CAS No.
687639-03-8
M.F
C8H12BrNO2
M. Wt
234.093
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromo-4-oxocyclohexyl)acetamide

CAS Number

687639-03-8

Product Name

N-(3-bromo-4-oxocyclohexyl)acetamide

IUPAC Name

N-(3-bromo-4-oxocyclohexyl)acetamide

Molecular Formula

C8H12BrNO2

Molecular Weight

234.093

InChI

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11)

InChI Key

WBTGJPGTKKCSKY-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC(=O)C(C1)Br

Synonyms

2-Bromo-4-acetamidocyclohexanone

Biochemistry: Synthesis of Protease Inhibitors

Summary of the Application: “N-(3-bromo-4-oxocyclohexyl)acetamide” is used as an intermediate in the synthesis of partially saturated heterobicyclic arginine side chain mimetics . These mimetics act as building blocks that are incorporated into trypsin-like serine protease inhibitors .

Methods of Application or Experimental Procedures: The general process involves using “n-(3-bromo-4-oxocyclohexyl)acetamide” as an intermediate compound during the synthesis process .

Results or Outcomes: The outcomes of this process are trypsin-like serine protease inhibitors. These inhibitors play a crucial role in regulating the activity of proteases, which are enzymes that break down proteins and peptides. This has significant implications in the field of biochemistry and medicine, particularly in the development of drugs for diseases that involve protease activity .

Pharmaceuticals: Synthesis of Pramipexole Impurity 23

Summary of the Application: “N-(3-bromo-4-oxocyclohexyl)acetamide” is used in the synthesis of Pramipexole Impurity 23 . Pramipexole is a medication used to treat symptoms of Parkinson’s disease and restless legs syndrome .

Methods of Application or Experimental Procedures: The general process involves using “n-(3-bromo-4-oxocyclohexyl)acetamide” as an intermediate compound during the synthesis process .

Results or Outcomes: The outcome of this process is Pramipexole Impurity 23, which can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .

N-(3-bromo-4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.09 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a bromine atom and an acetamide functional group. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .

The exact mechanism by which N-(3-bromo-4-oxocyclohexyl)acetamide induces cell death is not fully understood. However, research suggests it might interact with the thiourea group of dehydrogenases, leading to the formation of reactive oxygen species (ROS) that ultimately cause cell death []. More research is required to confirm this mechanism.

Due to the presence of both the bromine and acetamide groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield the corresponding amine and acetic acid.
  • Condensation Reactions: The compound can react with other carbonyl-containing compounds to form imines or other nitrogen-containing heterocycles .

Research indicates that N-(3-bromo-4-oxocyclohexyl)acetamide exhibits significant biological activity, particularly in the inhibition of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade. This suggests potential applications as an anticoagulant agent in therapeutic settings . Additionally, its structural features may allow for interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide has been explored through several methods:

  • Bromination of Cyclohexanone: Cyclohexanone can be brominated at the 3-position using bromine or a brominating agent, followed by acylation with acetic anhydride to yield the desired compound.
  • Direct Acylation: The cyclohexyl derivative can be directly acylated using acetyl chloride in the presence of a base to facilitate the formation of the acetamide bond .
  • Multi-step Synthesis: A more complex route involves multiple steps, including formation of intermediates that are subsequently transformed into N-(3-bromo-4-oxocyclohexyl)acetamide through selective reactions .

N-(3-bromo-4-oxocyclohexyl)acetamide has potential applications in:

  • Pharmaceutical Development: Its anticoagulant properties make it a candidate for drug development aimed at treating thromboembolic disorders.
  • Biochemical Research: As a tool compound, it can be used to study coagulation pathways and related biological processes.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex molecules or as a building block in organic synthesis .

Interaction studies have shown that N-(3-bromo-4-oxocyclohexyl)acetamide interacts with various proteins involved in coagulation pathways. Specifically, its ability to inhibit factor Xa suggests that it may alter the kinetics of blood clotting and could be useful in anticoagulant therapy. Further studies are required to elucidate its binding affinities and mechanisms of action at the molecular level .

Several compounds share structural similarities with N-(3-bromo-4-oxocyclohexyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-bromophenyl)acetamideAromatic ring instead of cyclohexaneGreater stability due to aromaticity
3-Bromo-N-(cyclopentyl)acetamideCyclopentane ringDifferent ring size affects biological activity
N-(3-chloro-4-oxocyclohexyl)acetamideChlorine substitution instead of brominePotentially different reactivity profile

N-(3-bromo-4-oxocyclohexyl)acetamide is unique due to its specific combination of a cyclohexane structure with a bromine substituent and an acetamide group, which may confer distinct pharmacological properties compared to similar compounds .

Molecular Structure and Conformational Analysis

N-(3-bromo-4-oxocyclohexyl)acetamide is characterized by the molecular formula C₈H₁₂BrNO₂ with a molecular weight of 234.09 g/mol [1] [2]. The compound features a cyclohexane ring system with a ketone functional group at the 4-position and a bromine substituent at the 3-position, while an acetamide group is attached to the nitrogen atom at the 1-position of the cyclohexyl ring [3].

The three-dimensional structure of this compound exhibits conformational complexity typical of substituted cyclohexane derivatives [29]. The cyclohexyl ring adopts chair conformations, with the bromine substituent capable of occupying either axial or equatorial positions [29]. Studies on related bromocyclohexanone systems demonstrate that the bromine substituent can exist in equilibrium between axial and equatorial conformations, with the equilibrium constant varying as a function of solvent polarity [29].

The conformational preference of the bromine atom significantly influences the overall molecular geometry and physicochemical properties [29]. In bromocyclohexanone derivatives, the axial conformation is generally favored due to reduced 1,3-diaxial interactions, though the exact equilibrium position depends on the electronic and steric effects of other substituents [29] [32].

The acetamide functional group introduces additional conformational considerations through potential rotation around the carbon-nitrogen bond [21]. The amide linkage exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system [21] [26].

Physical Properties

Melting and Boiling Points

The boiling point of N-(3-bromo-4-oxocyclohexyl)acetamide has been predicted to be 402.0 ± 45.0 °C using computational methods [9]. This relatively high boiling point reflects the combined effects of molecular weight, hydrogen bonding capability of the amide group, and dipole-dipole interactions arising from the carbonyl and carbon-bromine bond polarizations [9].

No experimental melting point data for this specific compound has been reported in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Similar brominated acetamide derivatives typically exhibit melting points in the range of 110-160 °C, as observed for N-(3-bromo-4-methoxyphenyl)acetamide which melts at 111-115 °C [11].

Density and Solubility Parameters

The predicted density of N-(3-bromo-4-oxocyclohexyl)acetamide is 1.47 ± 0.1 g/cm³ [9]. This relatively high density is consistent with the presence of the bromine atom, which significantly increases the molecular mass without proportionally increasing the molecular volume [9].

The compound exhibits a calculated logarithmic partition coefficient (LogP) of 1.0076, indicating moderate lipophilicity [12]. The topological polar surface area (TPSA) is calculated to be 46.17 Ų, which suggests reasonable membrane permeability characteristics [12]. These parameters indicate that the compound possesses balanced hydrophilic and lipophilic properties, primarily due to the polar amide functionality and the lipophilic brominated cyclohexyl moiety [12].

pKa and Acid-Base Characteristics

The predicted pKa value for N-(3-bromo-4-oxocyclohexyl)acetamide is 15.16 ± 0.40 [9]. This relatively high pKa value is characteristic of secondary amides, which are significantly less acidic than carboxylic acids but more acidic than simple amines [9] [20].

The acid-base behavior of this compound is primarily governed by the amide nitrogen atom, which can act as a very weak acid through deprotonation [20]. The presence of the electron-withdrawing bromine substituent and the adjacent ketone group may slightly increase the acidity compared to unsubstituted acetamides through inductive effects [20]. The ketone carbonyl group at the 4-position can undergo keto-enol tautomerism, with the enol form being significantly more acidic due to stabilization of the conjugate base [30] [33].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for N-(3-bromo-4-oxocyclohexyl)acetamide [21] [24]. In ¹H Nuclear Magnetic Resonance spectroscopy, the acetamide methyl group typically appears as a singlet around 2.0-2.2 ppm, characteristic of acetyl protons [21]. The cyclohexyl ring protons exhibit complex multipicity patterns between 1.5-3.0 ppm, with the proton adjacent to the bromine substituent appearing more downfield due to the deshielding effect of the halogen [21] [22].

The amide proton (NH) appears as a broad signal around 6-8 ppm, which may show temperature-dependent behavior due to hydrogen bonding and exchange phenomena [21]. The chemical shift and coupling pattern of this proton provide information about the conformational state and hydrogen bonding environment [21].

¹³C Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the carbonyl carbons [21] [24]. The amide carbonyl carbon typically resonates around 170-175 ppm, while the ketone carbonyl carbon appears around 200-210 ppm [21]. The carbon bearing the bromine substituent exhibits significant downfield shift due to the electronegativity of bromine [22] [25].

Infrared (IR) Spectroscopy

Infrared spectroscopy of N-(3-bromo-4-oxocyclohexyl)acetamide exhibits characteristic absorption bands that provide definitive structural confirmation [23] [26]. The amide carbonyl stretch (Amide I band) appears in the region of 1640-1670 cm⁻¹, which is typical for secondary amides [23] [26]. The exact frequency within this range depends on hydrogen bonding interactions and conformational factors [26].

The Amide II band, arising from coupled N-H bending and C-N stretching vibrations, typically appears around 1550 cm⁻¹ for secondary amides [23] [26]. The ketone carbonyl stretch is expected around 1710-1730 cm⁻¹, appearing at higher frequency than the amide carbonyl due to the absence of resonance stabilization [26].

The N-H stretching vibration appears in the 3200-3500 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions [23] [26]. Alkyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while the C-Br stretching vibration occurs in the lower frequency region around 500-700 cm⁻¹ [26].

Mass Spectrometry Analysis

Mass spectrometry of N-(3-bromo-4-oxocyclohexyl)acetamide provides molecular weight confirmation and fragmentation pattern information [1] [2]. The molecular ion peak appears at m/z 233/235 (⁷⁹Br/⁸¹Br isotope pattern) corresponding to the molecular weight of 234.09 g/mol [1] [2].

Characteristic fragmentation patterns include loss of the acetyl group (m/z 191/193), loss of bromine (m/z 155), and formation of acylium ions . The base peak often corresponds to the acetyl cation (m/z 43) formed through α-cleavage adjacent to the carbonyl group . The isotope pattern arising from the bromine atom provides definitive confirmation of halogen presence, with the ⁷⁹Br and ⁸¹Br isotopes appearing in approximately 1:1 ratio .

X-ray Crystallography Studies

Limited X-ray crystallographic data is available for N-(3-bromo-4-oxocyclohexyl)acetamide in the current literature [17]. However, studies on related brominated cyclohexanone derivatives provide insight into expected solid-state structural features [17] [18].

Crystallographic analysis of similar compounds reveals that the cyclohexyl ring adopts chair conformation in the solid state, with the bromine substituent typically occupying an equatorial position to minimize steric interactions [17]. The acetamide group generally adopts a planar geometry due to amide resonance, with the carbonyl oxygen and nitrogen atom lying in the same plane [17].

Intermolecular hydrogen bonding between amide groups is commonly observed in the crystal structures of acetamide derivatives, leading to extended hydrogen-bonded networks that influence packing arrangements and physical properties [17] [18]. The bromine atom may participate in halogen bonding interactions, contributing to crystal stability [17].

Stereochemical Analysis and Isomerism

N-(3-bromo-4-oxocyclohexyl)acetamide possesses two defined stereocenters, specifically at the carbon atoms bearing the bromine substituent and the acetamide group [7]. This configuration results in the possibility of multiple stereoisomeric forms, including diastereomers arising from the relative stereochemistry of these substituents [7].

The compound can exist as cis and trans isomers depending on the relative spatial arrangement of the bromine and acetamide substituents on the cyclohexyl ring [7] [29]. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces [29]. These diastereomers exhibit different physical properties, chemical reactivity, and biological activities [29].

Conformational isomerism represents another important aspect of the stereochemical behavior [29] [31]. Each stereoisomer can adopt multiple chair conformations, with the relative stability depending on the axial or equatorial positioning of substituents [29] [32]. The bromine atom shows a preference for equatorial positioning to minimize 1,3-diaxial interactions, while the acetamide group positioning depends on steric and electronic factors [29] [32].

The ketone functionality at the 4-position can undergo keto-enol tautomerism, introducing additional stereochemical complexity [30] [33]. The enol form exhibits different stereochemical properties due to the planar geometry around the enolic carbon [30]. This tautomerism is typically acid or base catalyzed and represents a dynamic equilibrium between constitutional isomers [30] [33].

PropertyValueMethodReference
Molecular FormulaC₈H₁₂BrNO₂Experimental [1] [2]
Molecular Weight234.09 g/molExperimental [1] [2]
Predicted Density1.47 ± 0.1 g/cm³Computational [9]
Predicted Boiling Point402.0 ± 45.0 °CComputational [9]
Predicted pKa15.16 ± 0.40Computational [9]
LogP1.0076Computational [12]
TPSA46.17 ŲComputational [12]

Bromination of Cyclohexanone Derivatives

The bromination of cyclohexanone derivatives represents a fundamental approach to introducing halogen functionality into cyclic ketone systems [2]. The process typically involves the use of molecular bromine or alternative brominating agents such as N-bromosuccinimide under controlled conditions. The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide begins with the selective bromination of cyclohexanone, followed by subsequent acylation to introduce the acetamide functionality .

The bromination reaction proceeds through a mechanism involving the formation of enol or enolate intermediates, which are subsequently attacked by electrophilic bromine species [3]. The reaction conditions typically require temperatures ranging from room temperature to 50 degrees Celsius, with the choice of solvent playing a crucial role in determining the reaction outcome. Acetic acid is commonly employed as a solvent due to its ability to stabilize the brominating reagent and facilitate the formation of the desired alpha-bromoketone .

The stereochemical outcome of the bromination process is governed by the conformational preferences of the cyclohexane ring system. The chair conformation of cyclohexanone provides distinct axial and equatorial positions, leading to specific regioselectivity patterns [4]. Experimental studies have demonstrated that bromination preferentially occurs at the alpha position relative to the carbonyl group, with the bromine atom adopting either axial or equatorial orientations depending on the reaction conditions and steric factors [2].

Acylation Reactions and Mechanisms

Acylation reactions constitute a critical step in the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide, involving the introduction of the acetyl group to form the characteristic amide linkage [5] [6]. The process typically employs acetyl chloride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The mechanism proceeds through the formation of an acylium ion intermediate, which acts as a powerful electrophile capable of attacking nucleophilic centers [7].

The acylation mechanism involves several distinct steps, beginning with the formation of a complex between the Lewis acid catalyst and the acyl chloride [8]. This interaction facilitates the heterolytic cleavage of the carbon-chlorine bond, generating the reactive acylium ion. The subsequent nucleophilic attack by the amine functionality results in the formation of a tetrahedral intermediate, which undergoes elimination to yield the final acetamide product [6].

Temperature control during acylation reactions is essential to prevent side reactions and ensure high yields. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acylating agent [8]. The use of excess acylating agent or the presence of a base such as pyridine can enhance the reaction efficiency by scavenging hydrogen chloride generated during the process [8].

Regioselectivity Considerations

Regioselectivity in bromination reactions of cyclohexanone derivatives is influenced by several factors, including the electronic properties of the substrate, steric considerations, and reaction conditions [4] [3]. The preference for alpha-bromination over other positions is primarily driven by the increased acidity of the alpha-hydrogen atoms due to the electron-withdrawing effect of the carbonyl group [3].

The bromination of cyclohexanone exhibits greater regioselectivity compared to chlorination, with selectivity ratios reaching 97:1 for secondary versus primary carbon-hydrogen bond activation [3]. This enhanced selectivity is attributed to the endothermic nature of the bromination process, which results in a late transition state that more closely resembles the product structure. The Hammond postulate explains this phenomenon, indicating that reactions with similar energies between reactants and products exhibit transition states that are more product-like [3].

Experimental studies have demonstrated that the regioselectivity of bromination can be further enhanced through the use of specific reaction conditions and brominating agents [4]. The choice of solvent, temperature, and concentration can significantly influence the distribution of regioisomers formed during the reaction. Polar solvents tend to favor the formation of more stable carbocation intermediates, while nonpolar solvents may lead to different selectivity patterns [9].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches to the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide leverage advanced catalyst systems to achieve improved efficiency and selectivity [10] [11]. Palladium-based catalysts have emerged as particularly effective for the hydrogenation of phenolic precursors to cyclohexanone derivatives. These catalysts, often supported on nitrogen-doped carbon materials, demonstrate exceptional activity under mild reaction conditions [11].

The development of palladium at nitrogen-doped carbon on silica dioxide catalysts has enabled the highly selective hydrogenation of phenols to cyclohexanone derivatives with yields ranging from 93 to 98 percent at temperatures of 100 degrees Celsius under hydrogen pressure of 0.4 megapascals [11]. The nitrogen dopant serves a dual function by promoting palladium dispersion and enhancing the electronic interaction between the metal and support, ultimately improving both catalytic activity and selectivity [11].

Electrochemical methods represent another significant advancement in catalytic synthesis [10]. The use of zinc-copper alloy catalysts in electrochemical reactors has enabled the one-pot synthesis of cyclohexanone oxime derivatives through nitrate reduction. The optimal catalyst composition of zinc 93 copper 7 achieved 97 percent yield with 27 percent Faradaic efficiency at current densities of 100 milliamperes per square centimeter [10].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of complex organic molecules by providing precise control over reaction parameters and enabling the safe handling of hazardous reagents [12] [13]. The application of flow chemistry to the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes [14].

Continuous flow reactors provide superior mass and heat transfer characteristics, which are particularly beneficial for highly exothermic reactions such as bromination and acylation [12]. The enhanced mixing efficiency in microchannels ensures uniform reaction conditions and minimizes the formation of unwanted by-products. Temperature control is achieved through the high surface-area-to-volume ratio of flow reactors, allowing for precise thermal management even in highly exothermic processes [12].

The implementation of flow chemistry for multi-step synthesis enables the telescoping of reaction sequences without the need for intermediate isolation and purification [13]. This approach significantly reduces reaction times and improves overall process efficiency. For example, the continuous synthesis of complex pharmaceutical intermediates has been demonstrated with residence times as short as 8 seconds while maintaining high yields and selectivity [15].

Photochemical flow reactors have proven particularly effective for reactions involving radical intermediates [15]. The use of light-emitting diode arrays provides uniform irradiation and enables precise control over photochemical processes. Recent developments in decatungstate-photocatalyzed reactions have demonstrated the ability to activate carbon-hydrogen bonds in gaseous alkanes under high-pressure flow conditions [15].

Industrial Production Methods

Industrial production of cyclohexanone derivatives, including precursors to N-(3-bromo-4-oxocyclohexyl)acetamide, operates on massive scales with production volumes reaching thousands of tons per year [16] [17]. The primary industrial routes include the catalytic hydrogenation of phenol and the oxidation of cyclohexane, both of which have been optimized for maximum efficiency and economic viability [16].

The phenol hydrogenation process utilizes palladium-based catalysts supported on carbon or other suitable carriers [16]. The reaction is conducted in the liquid phase under mild conditions, typically at temperatures between 100 and 150 degrees Celsius and pressures of 1 to 10 bar. This process offers high selectivity for cyclohexanone formation while minimizing the formation of unwanted by-products [16]. The catalyst system can be designed for continuous operation with minimal deactivation, making it suitable for large-scale industrial implementation [16].

Cyclohexane oxidation represents an alternative industrial route that directly utilizes petroleum-derived feedstocks [17]. The process employs cobalt catalysts and operates at temperatures of 150 to 200 degrees Celsius under pressures of 5 to 20 bar. The reaction produces a mixture of cyclohexanol and cyclohexanone, commonly referred to as potassium-aluminum oil, which serves as a feedstock for the production of adipic acid and caprolactam [17].

The purification of crude cyclohexanone from industrial processes requires sophisticated distillation systems [18]. Multi-stage distillation columns with 40 to 60 plates operating under reduced pressure conditions enable the separation of cyclohexanone from cyclohexanol and other impurities [18]. The addition of small amounts of alkali compounds during distillation helps prevent the formation of unsaturated ketone impurities that can negatively impact product quality [18].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of organic compounds, including cyclohexanone derivatives, to minimize environmental impact and improve sustainability [19] [20]. The replacement of traditional chromium-based oxidizing agents with environmentally benign alternatives represents a significant advancement in green synthesis methodologies [19].

Sodium hypochlorite has emerged as an effective green oxidizing agent for the conversion of cyclohexanol to cyclohexanone [19] [20]. This reagent, commonly available as household bleach, offers several advantages including low toxicity, environmental compatibility, and ease of handling. The reaction proceeds under mild conditions and produces only water, sodium chloride, and acetate as by-products, all of which are environmentally benign and can be safely disposed [19].

The mechanism of sodium hypochlorite oxidation involves the in-situ generation of hypochlorous acid through reaction with acetic acid [19]. The hypochlorous acid then serves as the active oxidizing species, converting the secondary alcohol to the corresponding ketone. This process eliminates the need for heavy metal oxidants and reduces the generation of toxic waste streams [20].

Ionic liquid-catalyzed synthesis represents another green chemistry approach that has been successfully applied to cyclohexanone derivative synthesis [21]. Imidazolium-based ionic liquids demonstrate excellent catalytic activity for the double addition of dimethylmalonate to dibenzylideneacetone derivatives, yielding cyclohexanone diesters in up to 99 percent yield without the use of traditional bases [21]. The ionic liquid catalysts can be recovered and reused multiple times, further enhancing the sustainability of the process [21].

Purification and Characterization Techniques

The purification and characterization of N-(3-bromo-4-oxocyclohexyl)acetamide requires a combination of separation techniques and analytical methods to ensure product purity and structural confirmation [22] [23]. Modern analytical techniques provide detailed structural information while purification methods enable the isolation of high-purity compounds suitable for further applications [23].

Nuclear Magnetic Resonance Spectroscopy serves as the primary tool for structural characterization of cyclohexanone derivatives [24] [25]. Proton NMR spectroscopy reveals characteristic signals for the cyclohexane ring protons, with alpha-hydrogen atoms appearing at approximately 2.35 parts per million due to the deshielding effect of the carbonyl group [26]. The remaining ring protons appear as complex multiplets between 1.55 and 2.07 parts per million, reflecting the conformational dynamics of the cyclohexane ring system [24].

Carbon-13 NMR spectroscopy provides definitive identification of the carbonyl carbon, which appears at approximately 210 parts per million [25]. This characteristic chemical shift is diagnostic for ketone functionality and confirms the presence of the cyclohexanone moiety. The remaining carbon atoms of the ring system appear at progressively more upfield positions as their distance from the electron-withdrawing carbonyl group increases [25].

Infrared Spectroscopy offers rapid functional group identification through characteristic absorption frequencies [27]. The carbonyl stretch of cyclohexanone derivatives appears as a strong, sharp band at 1710 wavenumbers, confirming the presence of the ketone functionality [27]. Additional bands at 1450 wavenumbers correspond to carbon-hydrogen deformation modes, while the broad absorption between 3300 and 3500 wavenumbers indicates the presence of nitrogen-hydrogen bonds in the acetamide group [27].

Gas Chromatography-Mass Spectrometry provides both separation capability and structural confirmation through molecular ion detection and fragmentation analysis [23] [28]. The molecular ion peak at mass-to-charge ratio 234 confirms the molecular weight of N-(3-bromo-4-oxocyclohexyl)acetamide, while characteristic fragmentation patterns provide additional structural information [28]. The technique demonstrates exceptional sensitivity and selectivity, enabling the detection and quantification of trace impurities [23].

High Performance Liquid Chromatography serves as the preferred method for quantitative analysis and purity assessment [22]. The technique enables baseline separation of structural isomers and provides accurate quantitative data for process optimization. Reverse-phase chromatography using octadecylsilane stationary phases with appropriate mobile phase compositions achieves excellent resolution of closely related compounds [22].

Distillation remains the primary large-scale purification method for cyclohexanone derivatives [18] [29]. Multi-stage distillation systems operating under reduced pressure enable the separation of products based on boiling point differences. The process typically requires 20 to 60 theoretical plates to achieve the desired separation efficiency, with reflux ratios optimized to balance throughput and energy consumption [18].

The validation of analytical methods follows established protocols to ensure accuracy, precision, and reliability [23]. Method validation includes assessment of specificity, linearity, accuracy, robustness, repeatability, and inter-laboratory precision. These parameters are essential for regulatory compliance and quality assurance in both research and industrial applications [23].

XLogP3

0.7

Dates

Last modified: 08-15-2023

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